4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c15-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-16/h3-5,12H,1-2,6-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKSGMTHPRQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511191 | |
| Record name | 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116331-14-7 | |
| Record name | 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine typically involves the reaction of 3-chlorophenylpiperazine with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Biological Activity
4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant interactions with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) modulation. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-chloroaniline with a piperazine derivative followed by alkylation. The general synthetic route can be summarized as follows:
- Formation of Piperazine Derivative : The initial step involves the formation of a piperazine ring through the reaction of 3-chloroaniline and bis(2-chloroethyl)amine.
- Alkylation : The piperazine is then alkylated with butyl bromide to yield this compound .
Pharmacological Profile
The compound exhibits a multi-receptor binding profile, which is crucial for its pharmacological effects. Key findings include:
- Dopamine Receptor Affinity : It has been reported to have high affinity for dopamine D4 receptors, with an IC50 value as low as 0.057 nM, indicating potent activity compared to other receptor subtypes . This selectivity suggests potential applications in treating disorders related to dopaminergic dysregulation, such as schizophrenia.
- Serotonin Receptors : Research indicates that the compound also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperazine ring and the attached phenyl groups significantly influence the biological activity of the compound. For instance:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances receptor binding affinity.
- Alkyl Chain Length : Variations in the length of the butyl chain can affect lipophilicity and receptor selectivity, impacting CNS penetration and efficacy.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- 3-Chlorophenyl derivatives : NF1442, containing a 3-chlorophenylpiperazine moiety, demonstrates potent Ca²⁺-ATPase inhibition (IC50 = 1.3 µM), outperforming NF1058 (IC50 = 8.0 µM) . This highlights the role of chlorine in enhancing bioactivity.
- Substituent position : S 18126 (dihydrobenzo[1,4]dioxin substituent) and L 745,870 (4-chlorophenyl) both target D4 receptors but show divergent in vivo efficacy, suggesting that substituent position and additional structural elements critically influence functional outcomes .
Pharmacological Implications
- Dopamine Receptor Selectivity : The 3-chlorophenyl group may favor interactions with D4 receptors, as seen in S 18126 and L 745,870, whereas 2-methoxyphenyl derivatives lack comparable selectivity .
- Synthesis-activity relationship : Longer alkyl chains (e.g., pentanamine) improve synthesis yields but may reduce receptor penetration due to increased hydrophobicity .
Q & A
Q. Q1. What are the key steps for synthesizing 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine, and how is structural confirmation achieved?
The synthesis typically involves:
- Step 1 : Alkylation of piperazine derivatives with halogenated intermediates (e.g., 3-chlorophenyl groups) under reflux conditions using polar aprotic solvents like acetonitrile .
- Step 2 : Nucleophilic substitution or reductive amination to introduce the butan-1-amine chain. For example, reacting 4-bromobutyronitrile with piperazine intermediates followed by catalytic hydrogenation .
- Structural Confirmation :
Advanced Synthetic Challenges
Q. Q2. How can researchers address low yields in the final coupling step of this compound?
Low yields during coupling (e.g., with spiro-pyrazino-pyrrolo-pyrimidinone intermediates) are often due to steric hindrance or competing side reactions. Optimization strategies include:
- Solvent Selection : Using 95% ethanol or dioxane to enhance solubility and reaction efficiency .
- Temperature Control : Heating at 140°C in sealed tubes improves reaction kinetics .
- Purification : Prep-TLC or column chromatography resolves by-products (e.g., unreacted amines or dimerized impurities) .
Impurity Profiling
Q. Q3. What are common impurities in this compound, and how are they analyzed?
Key impurities include:
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanol : A hydrolysis by-product detected via HPLC with UV/Vis or LC-MS .
- 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane : A dimerization product identified by m/z >500 in high-resolution MS .
- Mitigation : Adjust reaction stoichiometry and monitor intermediates using real-time NMR or inline IR .
Pharmacological Evaluation
Q. Q4. What methodologies are used to assess this compound’s receptor-binding affinity?
- In Vitro Radioligand Binding Assays : Competitive displacement studies using [³H]spiperone for dopamine D2/D3 receptors or [³H]8-OH-DPAT for serotonin receptors. IC₅₀ values are calculated via nonlinear regression .
- Functional Assays : cAMP inhibition or calcium flux assays in HEK-293 cells transfected with target receptors (e.g., δ-opioid receptors) .
- Data Interpretation : Ki values <100 nM indicate high affinity, while discrepancies between binding and functional assays may suggest partial agonism .
Stereochemical Considerations
Q. Q5. How does stereochemistry impact the synthesis and activity of this compound?
- Chiral Intermediates : Enantiomers like (1R,4R) and (1S,4S) isomers require chiral HPLC or enzymatic resolution for separation .
- Activity Differences : For example, (1R,4R)-configured analogs show 10-fold higher D3 receptor antagonism than (1S,4S) isomers due to spatial compatibility with receptor pockets .
- Analytical Tools : CD spectroscopy or X-ray crystallography confirms absolute configuration .
Data Contradictions and Resolution
Q. Q6. How should researchers resolve discrepancies between computational predictions and experimental binding data?
- Case Study : If molecular docking predicts high D3 affinity but in vitro assays show low binding:
- Re-evaluate Force Fields : Adjust parameters for piperazine flexibility or chlorophenyl orientation .
- Protonation States : Ensure the amine group is protonated at physiological pH for accurate docking .
- Experimental Validation : Use alanine-scanning mutagenesis to identify critical receptor residues .
In Vivo Model Design
Q. Q7. What factors should be considered when testing this compound in animal models of CNS disorders?
- Dosing : Calculate bioavailability using logP (~2.5) and plasma protein binding (>90%) to determine effective doses .
- Blood-Brain Barrier (BBB) Penetration : Measure brain/plasma ratios via LC-MS after intravenous administration .
- Behavioral Endpoints : Use rotarod tests for motor coordination or forced swim tests for antidepressant activity, with positive controls (e.g., clozapine) .
Stability and Degradation
Q. Q8. How can researchers improve the compound’s stability in aqueous solutions?
- pH Optimization : Stability is maximized at pH 4–5, where the amine remains protonated, reducing hydrolysis .
- Lyophilization : Formulate as a hydrochloride salt to enhance shelf life .
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking .
Structure-Activity Relationship (SAR) Studies
Q. Q9. What structural modifications enhance selectivity for serotonin vs. dopamine receptors?
- Piperazine Substitution : 3-Chlorophenyl groups increase D2/D3 affinity, while 2-methoxyphenyl enhances 5-HT1A binding .
- Chain Length : Butan-1-amine chains optimize D3 selectivity, whereas pentyl chains favor 5-HT2A .
- Electron-Withdrawing Groups : Fluorine at the phenyl para position improves metabolic stability without affecting potency .
Cross-Disciplinary Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
